Mass Spectrometry Differentiation: A +6 Da Shift for Unambiguous Analyte Discrimination
L-Argininic Acid-13C6 provides a definitive +6 Dalton mass shift compared to the unlabeled L-Argininic Acid (monoisotopic mass 175.0957 Da) [1]. This shift is a direct result of the complete substitution of all six carbon atoms (12C) with the carbon-13 isotope (13C) . This mass difference is sufficient to completely separate the isotopic peaks of the internal standard from those of the endogenous analyte in a mass spectrometer, enabling interference-free quantification even in complex biological samples.
| Evidence Dimension | Monoisotopic Molecular Mass (Da) |
|---|---|
| Target Compound Data | 181.14 Da |
| Comparator Or Baseline | Unlabeled L-Argininic Acid: 175.0957 Da |
| Quantified Difference | +6.0443 Da (Approximate) |
| Conditions | LC-MS/MS analysis; Data derived from product specifications and HMDB entry for Argininic acid [REFS-1, REFS-3]. |
Why This Matters
The predictable and distinct mass shift is the fundamental property that allows L-Argininic Acid-13C6 to function as an ideal internal standard, ensuring that the measured signal for the target analyte is not confounded by the standard itself, which is critical for assay accuracy and reproducibility.
- [1] Human Metabolome Database (HMDB). Argininic acid (HMDB0003148). Predicted LC-MS/MS Spectrum. Accessed via hmdb.ca. View Source
- [2] Wishart DS, et al. Human Metabolome Database (HMDB). Argininic acid (HMDB0003148). Accessed via hmdb.ca. View Source
